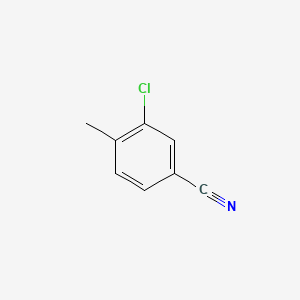

3-Chloro-4-methylbenzonitrile

Overview

Description

3-Chloro-4-methylbenzonitrile (CAS 21423-81-4) is an aromatic nitrile derivative with the molecular formula C₈H₆ClN and a molecular weight of 151.59 g/mol. It is characterized by a chloro group at the 3-position and a methyl group at the 4-position on the benzene ring. Key properties include:

- Melting point: 45–48°C (lit.)

- Synthesis: Prepared via bromination of this compound using N-bromosuccinimide or via reactions with lithium hexamethyldisilazane and SCl₂ to form dithiadiazolyl radicals .

- Applications: Widely used in organic semiconductor synthesis (e.g., exemplified compound (131) in organic transistors) and as an intermediate in pharmaceuticals (e.g., KCO-616, a diamino cyclobutenedione derivative) .

Preparation Methods

Preparation via Halogenation and Deamination of Amino Precursors

One well-documented approach starts from 4-amino-3-methylbenzonitrile or closely related amino derivatives. This method involves:

Electrophilic halogenation : The amino group activates the aromatic ring toward electrophilic substitution, allowing selective chlorination at the 3-position using elemental chlorine in acidic media (e.g., 2 M HCl). This step yields 4-amino-3-chloro-5-methylbenzonitrile with moderate to high yields (50–95%) depending on conditions.

Reductive deamination : The amino group is converted into a hydrogen substituent via diazonium salt formation followed by reduction. Traditional methods use sodium nitrite and hypophosphorous acid or sulfuric acid at low temperatures. However, yields can be low or inconsistent with some substrates. Improved yields (up to 90%) have been achieved by performing the deamination in ethanol with sodium nitrite and sulfuric acid at moderate temperatures (~40 °C).

This route is advantageous for its regioselectivity and relatively straightforward steps but may require optimization for scale-up due to sensitivity in the deamination step.

Preparation via Chlorination of 4-Methylnitrobenzene Derivatives and Reduction

Another industrially relevant method involves:

Chlorination of para-nitrotoluene (PNT) : This step introduces chlorine at the 3-position of para-nitrotoluene under controlled chlorination conditions. Chlorine gas is bubbled into the reaction mixture with stirring and temperature control (typically 55–70 °C), often catalyzed by ferric chloride and iodine to promote selective chlorination.

Reduction of the nitro group : The chlorinated nitrotoluene intermediate is then reduced to the corresponding aniline derivative (3-chloro-4-methylaniline) using reducing agents like sodium sulfide or catalytic hydrogenation under elevated temperature (110 ± 5 °C).

Subsequent conversion to benzonitrile : The aniline can be converted to the nitrile via Sandmeyer-type reactions or other diazonium salt transformations, though this step is less explicitly detailed in the sources.

This method is noted for its high yield (up to 98% for chlorination) and is widely used in industrial pigment intermediate production. However, it may be energy-intensive and consume larger amounts of raw materials.

Cyanomethylation of 3-Chlorobenzaldehyde

A distinct synthetic route to 3-chloro-4-(cyanomethyl)benzonitrile (a closely related compound) involves:

Starting from 3-chlorobenzaldehyde , the key step is cyanomethylation using cyanide salts (sodium or potassium cyanide) in the presence of catalysts and solvents under controlled temperature and pressure.

This method allows the introduction of a cyanomethyl group adjacent to the nitrile function, expanding the compound’s synthetic utility.

Though this method is more relevant to the cyanomethyl derivative, it illustrates the versatility of cyanide chemistry in functionalizing chlorinated aromatic compounds.

Reaction Conditions and Catalysts

Halogenation : Elemental chlorine or bromine in acidic aqueous media (HCl) is common. Ferric chloride and iodine may be used as catalysts to improve regioselectivity and reaction rate.

Deamination : Sodium nitrite in acidic conditions (H2SO4) with hypophosphorous acid or ethanol as solvent can be used to convert amino groups to hydrogen, facilitating the formation of the desired nitrile.

Reduction : Sodium sulfide or catalytic hydrogenation under reflux conditions effectively reduce nitro groups to amines.

Cyanomethylation : Cyanide salts in polar solvents with catalytic systems under controlled temperature yield cyanomethyl derivatives.

Comparative Data Table of Preparation Methods

| Preparation Method | Starting Material | Key Reagents/Catalysts | Reaction Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Halogenation + Deamination | 4-Amino-3-methylbenzonitrile | Cl2, 2 M HCl; NaNO2, H2SO4/EtOH | Chlorination: acidic, RT; Deamination: 40 °C, 3 h | 50–95 (halogenation), 15–90 (deamination) | Deamination yield varies; improved in ethanol |

| Chlorination + Reduction (Industrial) | Para-nitrotoluene (PNT) | Cl2, FeCl3, I2; Na2S | Chlorination: 55–70 °C; Reduction: 110 °C reflux | ~98 (chlorination), >98 (reduction) | High yield, energy-intensive |

| Cyanomethylation of 3-chlorobenzaldehyde | 3-Chlorobenzaldehyde | NaCN or KCN, catalyst | Controlled temp and pressure | Not specified | Produces cyanomethyl derivative |

Research Findings and Notes

The halogenation of amino-substituted benzonitriles is facilitated by the activating effect of the amino group, allowing selective chlorination at the meta position relative to the amino substituent, which corresponds to the 3-position in the target molecule.

Deamination via diazonium salt formation is sensitive to reaction conditions; solvent choice (ethanol vs. aqueous) and temperature critically affect yields.

Industrial chlorination of para-nitrotoluene is highly efficient but requires careful control to avoid over-chlorination and side reactions.

Cyanomethylation reactions expand the chemical space for functionalized benzonitriles but are more specialized and less commonly applied for direct 3-chloro-4-methylbenzonitrile synthesis.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-methylbenzonitrile undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or alkoxides.

Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or ammonia in ethanol.

Reduction: Lithium aluminum hydride in anhydrous ether.

Oxidation: Potassium permanganate in aqueous solution.

Major Products

Nucleophilic Substitution: 3-substituted-4-methylbenzonitriles.

Reduction: 3-chloro-4-methylbenzylamine.

Oxidation: 3-chloro-4-methylbenzoic acid.

Scientific Research Applications

Chemical Synthesis

Building Block for Organic Compounds

3-Chloro-4-methylbenzonitrile is primarily used as a precursor in the synthesis of more complex organic molecules. Its ability to undergo nucleophilic substitution reactions makes it valuable in creating various derivatives. For instance, the chlorine atom can be replaced by amines or alkoxides, leading to the formation of substituted benzonitriles.

Reactions and Transformations

The compound can participate in several key reactions:

- Nucleophilic Substitution : The chlorine atom can be replaced by nucleophiles.

- Reduction : The nitrile group can be reduced to an amine using lithium aluminum hydride.

- Oxidation : The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents.

| Reaction Type | Example Product | Reagents Used |

|---|---|---|

| Nucleophilic Substitution | 3-substituted-4-methylbenzonitriles | Sodium methoxide, Ammonia |

| Reduction | 3-chloro-4-methylbenzylamine | Lithium aluminum hydride |

| Oxidation | 3-chloro-4-methylbenzoic acid | Potassium permanganate |

Pharmaceutical Applications

Intermediate in Drug Synthesis

The compound serves as an intermediate in the synthesis of various pharmaceuticals. Its derivatives have been studied for potential therapeutic effects, including anti-cancer properties. For example, research has shown that certain derivatives of this compound exhibit cytotoxic activity against cancer cell lines such as HT-29 (human colon adenocarcinoma) and MCF7 (human breast adenocarcinoma) .

Agrochemical Applications

Production of Agrochemicals

In the agricultural sector, this compound is utilized in the formulation of agrochemicals. Its derivatives are often employed as herbicides or pesticides due to their effectiveness in targeting specific pests while minimizing impact on non-target organisms.

Case Studies

-

Cytotoxic Evaluation

A study synthesized various derivatives of this compound and evaluated their cytotoxic effects against cancer cell lines. The results indicated that modifications to the compound could enhance its anticancer activity, suggesting potential for further development into therapeutic agents . -

Synthesis of Bioactive Compounds

Research focusing on the synthesis of bioactive compounds has highlighted this compound's role as a key intermediate. It was found that derivatives could inhibit steroid sulfatase activity, contributing to their antiproliferative effects in breast cancer cells .

Mechanism of Action

The mechanism of action of 3-Chloro-4-methylbenzonitrile largely depends on its chemical reactivity. The nitrile group can participate in various reactions, such as nucleophilic addition, which can lead to the formation of different bioactive compounds. The chlorine atom can also undergo substitution reactions, making it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Physicochemical Properties

| Compound Name | CAS Number | Substituents | Molecular Weight (g/mol) | Melting Point (°C) | Key Applications |

|---|---|---|---|---|---|

| 3-Chloro-4-methylbenzonitrile | 21423-81-4 | -Cl (C3), -CH₃ (C4) | 151.59 | 45–48 | Organic electronics, pharmaceuticals |

| 3-Chloro-4-methoxybenzonitrile | Not provided | -Cl (C3), -OCH₃ (C4) | 153.57 (C₈H₆ClNO) | 50–53 | Unspecified synthetic intermediates |

| 3-Amino-4-chlorobenzonitrile | 53312-79-1 | -Cl (C4), -NH₂ (C3) | 152.58 | Not reported | Drug precursor (e.g., amino-functionalized intermediates) |

| 2-Chloro-4-fluoro-3-methylbenzonitrile | 796600-15-2 | -Cl (C2), -F (C4), -CH₃ (C3) | 169.58 | Not reported | Pharmaceutical intermediate (e.g., oxadiazole derivatives) |

| 3-Chloro-4-(4-formylphenoxy)benzonitrile | 676494-58-9 | -Cl (C3), -O-C₆H₄-CHO (C4) | 257.67 | Not reported | Specialty chemical synthesis |

Key Observations :

- Electron-Withdrawing vs. Electron-Donating Groups : The chloro group (-Cl) is electron-withdrawing, while methyl (-CH₃) and methoxy (-OCH₃) groups are electron-donating. This alters reactivity in electrophilic substitution reactions .

- Hydrogen Bonding: The amino group (-NH₂) in 3-amino-4-chlorobenzonitrile enables hydrogen bonding, enhancing solubility in polar solvents compared to the methyl analog .

Crystallographic and Structural Insights

- This compound :

- 3-Chloro-4-methoxybenzonitrile: No crystallographic data is provided, but the bulkier methoxy group likely disrupts close packing compared to the methyl analog .

Biological Activity

3-Chloro-4-methylbenzonitrile (C8H6ClN), also known as 3-chloro-p-toluonitrile, is a chemical compound with significant biological activity and diverse applications in research and industry. This article will explore its biological properties, including its synthesis, mechanisms of action, and relevant case studies.

- CAS Number : 21423-81-4

- Molecular Weight : 151.6 g/mol

- Molecular Structure :

Anticancer Properties

Research indicates that this compound exhibits potential anticancer activity. A study evaluated the cytotoxic effects of various benzonitrile derivatives, including this compound, against cancer cell lines. The results showed that it could induce apoptosis in certain cancer cells through mechanisms involving reactive oxygen species (ROS) generation and mitochondrial dysfunction .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. In vitro studies demonstrated that this compound exhibited significant antibacterial activity against several strains of bacteria, indicating its potential use as an antimicrobial agent .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its biological efficacy. Modifications in the molecular structure can lead to enhanced activity against specific targets. For instance, substituents on the aromatic ring have been shown to influence both the potency and selectivity of the compound in biological assays .

Study 1: Antitumor Efficacy

A comprehensive study evaluated the antitumor efficacy of this compound in a murine melanoma model. The findings revealed that treatment with this compound led to a significant reduction in tumor size and improved survival rates compared to control groups. The mechanism was attributed to the induction of apoptosis via ROS-mediated pathways .

Study 2: Antimicrobial Testing

Another investigation focused on the antimicrobial activity of this compound against Gram-positive and Gram-negative bacteria. The compound demonstrated a minimum inhibitory concentration (MIC) that was comparable to standard antibiotics, suggesting its potential as a new antimicrobial agent .

Table 1: Biological Activity Summary of this compound

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cells | |

| Antimicrobial | Significant antibacterial properties | |

| Structure-Activity | Modifications enhance biological effects |

Table 2: Case Study Results

| Study | Model/Methodology | Key Findings |

|---|---|---|

| Antitumor Efficacy | Murine melanoma model | Reduced tumor size; improved survival |

| Antimicrobial Testing | In vitro bacterial assays | Comparable MIC to standard antibiotics |

Q & A

Basic Questions

Q. What are the common synthetic routes for preparing 3-Chloro-4-methylbenzonitrile?

The synthesis typically involves benzylic bromination using N-bromosuccinimide (NBS) in the presence of azobisisobutyronitrile (AIBN) as a radical initiator. This reaction generates intermediates like 3-chloro-4-(bromomethyl)benzonitrile, which can be further functionalized for downstream applications. Solvent selection (e.g., CCl₄) and controlled temperature conditions are critical for optimizing yield and purity .

Q. What spectroscopic techniques are recommended for characterizing this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR identify substituent positions (e.g., methyl at C4, chloro at C3) and confirm aromatic ring substitution patterns.

- IR Spectroscopy : A strong absorption band near 2240 cm⁻¹ confirms the nitrile group.

- Mass Spectrometry : High-resolution MS validates the molecular formula (C₈H₅ClN) and molecular weight (150.59 g/mol) .

Q. How does the steric effect of the methyl group influence reactivity in substitution reactions?

The methyl group at the 4-position introduces steric hindrance, which can slow electrophilic substitution at adjacent positions. This necessitates the use of bulky reagents or directing groups to channel reactivity to less hindered sites. For example, bromination occurs preferentially at the benzylic position rather than the aromatic ring due to steric constraints .

Advanced Research Questions

Q. What mechanistic insights explain the selectivity of benzylic bromination in this compound?

Radical bromination with NBS/AIBN proceeds via a chain mechanism. The methyl group stabilizes the benzylic radical intermediate through hyperconjugation, favoring bromination at the methyl-bearing carbon over aromatic positions. Computational studies (e.g., DFT calculations) can further elucidate radical stability and transition-state geometries .

Q. How do electronic effects of substituents modulate reactivity in cross-coupling reactions?

The electron-withdrawing chloro group (C3) deactivates the aromatic ring, making it less reactive toward electrophiles. Conversely, the methyl group (C4) donates electrons via inductive effects, creating localized electronic gradients. This interplay directs reactions like Suzuki-Miyaura coupling to specific positions, requiring tailored catalysts (e.g., Pd(PPh₃)₄) and optimized reaction conditions (e.g., elevated temperatures) .

Q. What strategies resolve contradictions in reported biological activity data for derivatives of this compound?

Discrepancies in bioactivity (e.g., antimicrobial vs. inactive results) may arise from variations in derivative structures or assay conditions. Methodological solutions include:

- Systematic SAR (structure-activity relationship) studies to isolate functional group contributions.

- Standardized bioassays (e.g., MIC testing for antimicrobial activity) with controls for cytotoxicity .

Q. How can computational modeling predict regioselectivity in derivatization reactions?

Density functional theory (DFT) calculations can map electrostatic potential surfaces and Fukui indices to predict reactive sites. For instance, the nitrile group’s electron-withdrawing effect directs nucleophilic attacks to specific ring positions, validated by comparing computational data with experimental outcomes (e.g., XRD crystal structures) .

Q. Methodological Considerations

Q. What analytical workflows validate purity in synthesized this compound?

- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) quantifies impurities.

- Elemental Analysis : Matches experimental C/H/N/Cl percentages with theoretical values.

- Melting Point Consistency : Sharp melting points (e.g., 85–87°C) indicate high crystallinity and purity .

Q. How are competing reaction pathways minimized during functionalization?

Properties

IUPAC Name |

3-chloro-4-methylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClN/c1-6-2-3-7(5-10)4-8(6)9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INEMHABDFCKBID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50175696 | |

| Record name | 3-Chloro-p-toluonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50175696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21423-81-4 | |

| Record name | 3-Chloro-4-methylbenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21423-81-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-p-toluonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021423814 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Chloro-p-toluonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50175696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chloro-p-toluonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.332 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Chloro-4-methylbenzonitrile | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9NV76ZQA7A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.